molecular formula C28H28F3N5O3S B2799048 N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1037293-38-1

N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

カタログ番号: B2799048
CAS番号: 1037293-38-1
分子量: 571.62
InChIキー: ZGYVJOLJHGGVOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C28H28F3N5O3S and its molecular weight is 571.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes existing research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Core Structure : Imidazo[1,2-c]quinazoline
  • Functional Groups :
    • Cyclohexyl group
    • Trifluoromethylphenyl group
    • Sulfanyl linkage
    • Propanamide moiety

This unique combination of structural elements suggests a potential for diverse biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The following points summarize key findings:

  • Inhibition of Tumor Cell Proliferation :
    • Compounds derived from imidazoquinazolines have shown promising results against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colorectal (HT-29) cancers. For instance, certain derivatives displayed IC50 values in the range of 5–10 µM against these cell lines, indicating effective inhibition of cell growth .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells. Studies have demonstrated that these compounds can trigger apoptotic pathways, leading to programmed cell death .
  • Kinase Inhibition :
    • The compound may act as a multi-kinase inhibitor, similar to other known inhibitors that target Bcr-Abl and related kinases. This suggests a potential role in treating cancers characterized by aberrant kinase activity .

Case Studies and Research Findings

The following table summarizes key studies exploring the biological activity of compounds related to this compound:

StudyCompound TestedCell LineIC50 (µM)Mechanism
Isoxazolidine derivativesPC-39.84 ± 3.69Apoptosis induction
AP 24534Bcr-Abl expressing cells0.37Multi-kinase inhibition
Quinazoline derivativesHT-295.69 ± 0.4Kinase inhibition

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. These compounds tend to exhibit low toxicity profiles while maintaining effective plasma concentrations necessary for therapeutic action.

科学的研究の応用

Molecular Formula

  • Molecular Formula : C29H28F6N4O5
  • Molecular Weight : 626.5 g/mol

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the imidazoquinazoline moiety suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the imidazoquinazoline family. For instance, derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The incorporation of trifluoromethyl groups has been linked to enhanced potency in various antimicrobial assays, demonstrating a structure-activity relationship (SAR) that supports further exploration of N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide as a potential antimicrobial agent .

Anticancer Properties

Compounds with similar structural features have been investigated for their anticancer properties. The imidazoquinazoline scaffold has been associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that modifications to the substituents on the quinazoline ring can significantly influence anticancer efficacy .

G Protein-Coupled Receptor Modulation

The compound's potential as a modulator of G protein-coupled receptors (GPCRs) is noteworthy. GPCRs are critical targets in drug development due to their role in numerous physiological processes. Compounds that interact with these receptors can lead to diverse therapeutic effects, including analgesic and anti-inflammatory actions .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related compounds demonstrated that derivatives with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against MRSA. The findings suggest that this compound could be explored as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on structurally similar compounds revealed promising anticancer activity against various cancer cell lines, including breast and lung cancer. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways. This highlights the potential for this compound to serve as a scaffold for novel anticancer therapies .

特性

IUPAC Name

N-cyclohexyl-3-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3N5O3S/c29-28(30,31)17-7-6-10-19(15-17)33-24(38)16-40-27-35-21-12-5-4-11-20(21)25-34-22(26(39)36(25)27)13-14-23(37)32-18-8-2-1-3-9-18/h4-7,10-12,15,18,22H,1-3,8-9,13-14,16H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYVJOLJHGGVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。